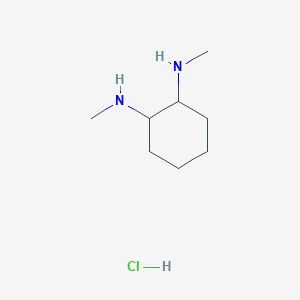

N1,N2-二甲基环己烷-1,2-二胺盐酸盐

描述

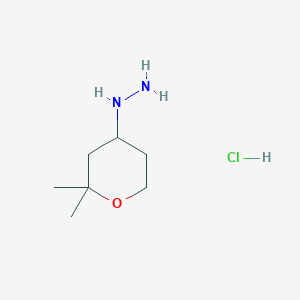

N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride is a ligand used to promote N-alkenylation and N-alkylation reactions of amides . It is a N,N′-dimethylated derivative of enantiopure 1,2-diaminocyclohexane .

Synthesis Analysis

This compound can be formed during the hydrolysis of (R3a, R7a)-1,3- (dimethyl)-2-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1 H -1,3,2-benzodiazaphosphole 2-oxide using HCl-methanol .Molecular Structure Analysis

The molecular formula of N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride is C8H18N2 . The InChI code is 1S/C8H18N2.ClH/c1-9-7-5-3-4-6-8 (7)10-2;/h7-10H,3-6H2,1-2H3;1H .Chemical Reactions Analysis

N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride can be used as a ligand in the synthesis of various products via copper catalyzed C-N coupling reactions . For example, it can be used in the synthesis of vinylsulfoximines obtained from NH sulfoximes and vinyl bromides .Physical And Chemical Properties Analysis

The compound is a white to off-white powder or crystals . It has a molecular weight of 178.7 . The compound has a boiling point of 83 °C/13 mmHg and a flash point of 60 °C . It has a density of 0.91 and a refractive index of 1.47 .科学研究应用

合成和对映体纯度

沈等人(2013 年)的一项研究介绍了一种生产反式-N1,N2-二甲基环己烷-1,2-二胺的光学纯异构体的全新途径。这种合成从环己烯氧化物开始,涉及简单的步骤,并通过动力学拆分得到对映异构体,展示了该化合物在为进一步的化学应用生产对映体纯净物质方面的潜力 (沈、叶、侯和王,2013 年).

催化应用

在催化领域,斋藤和傅(2007 年)描述了使用 1,2-二胺作为金属催化的未活化烷基亲电体的室温交叉偶联的有效配体。这项研究证明了该化合物在促进具有挑战性的化学反应中的效用,特别是未活化的仲烷基卤代物的烷基-烷基铃木反应,在比以前可实现的更低的温度下进行 (斋藤和傅,2007 年).

配体合成和金属络合

吉勒莫特、纽伯格和普法尔茨(2007 年)的研究探索了含有 N1,N2-二甲基环己烷-1,2-二胺的手性 N(4) 配体的合成。当与铁和锰络合时,这些配体已被研究其在催化不对称环氧化中的潜力,突出了此类二胺在开发新型催化系统中的作用 (吉勒莫特、纽伯格和普法尔茨,2007 年).

作用机制

Mode of Action

It is known to be used as a ligand in the synthesis of various products via copper-catalyzed C-N coupling reactions . This suggests that it may interact with its targets through a mechanism involving copper catalysis .

Biochemical Pathways

Given its role as a ligand in copper-catalyzed c-n coupling reactions , it may be involved in pathways related to nitrogen metabolism or copper homeostasis.

Result of Action

Given its role as a ligand in copper-catalyzed C-N coupling reactions , it may influence the formation of certain compounds at the molecular level.

Action Environment

It is known that the compound should be stored under an inert atmosphere at 2–8 °c , suggesting that temperature and exposure to oxygen may affect its stability.

安全和危害

N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride is harmful by inhalation, in contact with skin, and if swallowed . It causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection and rinsing cautiously with water for several minutes if it gets in the eyes .

未来方向

属性

IUPAC Name |

1-N,2-N-dimethylcyclohexane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.ClH/c1-9-7-5-3-4-6-8(7)10-2;/h7-10H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPODRSSEXQIOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1351479-10-1 | |

| Record name | 1,2-Cyclohexanediamine, N1,N2-dimethyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1351479-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B1379317.png)

![[Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate](/img/structure/B1379327.png)

![2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1379331.png)

![2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B1379334.png)

![benzyl[(2S)-3-methoxybutan-2-yl]amine](/img/structure/B1379336.png)

![tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate](/img/structure/B1379340.png)